3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15148476
InChI: InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31)
SMILES:
Molecular Formula: C24H17ClN4O3
Molecular Weight: 444.9 g/mol

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15148476

Molecular Formula: C24H17ClN4O3

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C24H17ClN4O3
Molecular Weight 444.9 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31)
Standard InChI Key QSTJWTQJWCSDSH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(4-Chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, featuring a bicyclic core fused with an oxadiazole ring and substituted aromatic groups. Its molecular formula is C24H17ClN4O3, with a molecular weight of 444.9 g/mol. Key structural attributes include:

PropertyData
IUPAC Name3-[(4-Chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
CAS NumberNot publicly disclosed
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl
InChI KeyQSTJWTQJWCSDSH-UHFFFAOYSA-N

The presence of a 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the o-tolyl-substituted oxadiazole contributes to steric and electronic interactions with biological targets.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum reveals distinct signals for the methyl group (δ 2.3 ppm, singlet) and aromatic protons (δ 7.1–8.2 ppm), while the ESI-MS displays a molecular ion peak at m/z 445.9 [M+H]⁺ .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves sequential functionalization of the quinazoline core (Figure 1):

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea yields 2,4-dioxoquinazoline.

  • Oxadiazole Ring Construction: Cyclization of amidoximes with carboxylic acid derivatives introduces the 1,2,4-oxadiazole moiety.

  • Benzylation: Alkylation with 4-chlorobenzyl bromide installs the chlorinated aromatic group.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Oxadiazole FormationNH2OH·HCl, EDCI, DMF, 80°C65–70
Benzylation4-Chlorobenzyl bromide, K2CO3, DMF75–80

Challenges and Solutions

  • Low Oxadiazole Yields: Optimized using coupling agents like EDCI and elevated temperatures.

  • Regioselectivity Issues: Controlled via steric directing groups on the quinazoline core.

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound demonstrates nanomolar inhibition against EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy. In vitro assays show IC50 values of 12.3 nM, surpassing reference drugs like erlotinib (IC50: 20.1 nM) . Mechanistically, it binds to the ATP pocket, stabilizing the inactive kinase conformation through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

Anticancer Efficacy

In HCT-116 colorectal cancer cells, the compound induces apoptosis (EC50: 1.8 µM) via caspase-3 activation and PARP cleavage. Comparative studies against 5-fluorouracil reveal a 3-fold higher potency, attributed to dual kinase and tubulin polymerization inhibition .

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Reference Drug (IC50)
HCT-116 (Colorectal)1.85-Fluorouracil (5.4)
MCF-7 (Breast)2.4Doxorubicin (0.9)

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high stability under acidic conditions (t1/2 > 24 h at pH 2). Lipid-based formulations, such as nanoemulsions, enhance bioavailability by 4-fold in rat models.

Partition Coefficient

The logP value of 3.7 indicates moderate lipophilicity, aligning with optimal drug-likeness criteria .

Research Applications and Future Directions

Drug Development

Ongoing preclinical studies focus on combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to overcome resistance in EGFR-mutant cancers. Structure-activity relationship (SAR) analyses highlight the oxadiazole ring as critical for potency; replacing it with thiadiazole reduces activity by 90% .

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) are under investigation for PET imaging of tumor kinase activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator